molecular formula C20H14F2N2O2 B3845743 N,N'-bis(4-fluorophenyl)isophthalamide

N,N'-bis(4-fluorophenyl)isophthalamide

Cat. No.: B3845743
M. Wt: 352.3 g/mol
InChI Key: KNIHTQCYKXYLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(4-fluorophenyl)isophthalamide is a chemical compound with the linear formula C20H14F2N2O2 . Its molecular weight is 352.344 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of N,N’-bis(4-fluorophenyl)isophthalamide is defined by its linear formula C20H14F2N2O2 . Detailed structural analysis is not available in the retrieved resources.

Scientific Research Applications

Anion Binding Studies

N,N'-bis(4-fluorophenyl)isophthalamide and its derivatives have been studied for their potential as anion receptors. For instance, Kadir et al. (2019) explored the synthesis and structural elucidation of isophthalamide derivatives, specifically focusing on their role as potential receptors for chromate anions. This research contributes to understanding the molecular interactions and binding capabilities of such compounds (Kadir et al., 2019).

Antimicrobial Properties

Research into the antimicrobial properties of this compound derivatives has been conducted. Bąk et al. (2020) synthesized a series of derivatives and evaluated their effectiveness against various bacterial strains. This study demonstrates the potential of these compounds in the development of new antimicrobial agents (Bąk et al., 2020).

Antioxidant and DNA Binding Studies

The antioxidant capabilities and DNA binding properties of this compound derivatives have been explored. Fatima et al. (2021) synthesized bisamides and assessed their interaction with DNA and free radical scavenging activities. These findings are crucial for understanding the biological interactions and potential therapeutic uses of these compounds (Fatima et al., 2021).

Electrochemical Applications

Studies on the electrochemical applications of this compound derivatives have been conducted. Sun et al. (2016) investigated electroactive polyamides with bis(diphenylamino)-fluorene units, highlighting their solubility, thermal stability, and electrochromic characteristics. Such research is vital for the development of materials with advanced electronic and optical properties (Sun et al., 2016).

Material Properties and Applications

The properties of this compound derivatives in materials science have been extensively studied. Zhang et al. (2015) focused on the synthesis and properties of semi-aromatic polyamides, examining their thermal stability, mechanical properties, and solubility. This research contributes to the development of materials with specific desired characteristics for various industrial applications (Zhang et al., 2015).

Properties

IUPAC Name

1-N,3-N-bis(4-fluorophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIHTQCYKXYLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(4-fluorophenyl)isophthalamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N'-bis(4-fluorophenyl)isophthalamide
Reactant of Route 3
Reactant of Route 3
N,N'-bis(4-fluorophenyl)isophthalamide
Reactant of Route 4
Reactant of Route 4
N,N'-bis(4-fluorophenyl)isophthalamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N,N'-bis(4-fluorophenyl)isophthalamide
Reactant of Route 6
Reactant of Route 6
N,N'-bis(4-fluorophenyl)isophthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.